5-氨基-2-氯嘧啶-4-羧酸

概述

描述

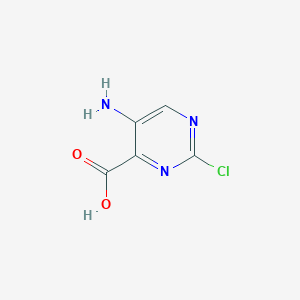

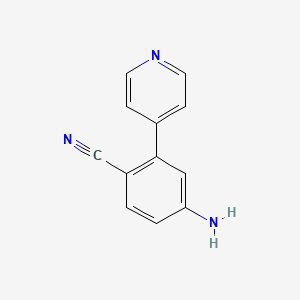

5-Amino-2-chloropyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidines, which are of significant interest in the field of medicinal chemistry due to their presence in DNA and their potential pharmaceutical applications. The compound's structure includes an amino group at the 5-position and a chlorine atom at the 2-position on the pyrimidine ring, with a carboxylic acid moiety at the 4-position.

Synthesis Analysis

The synthesis of derivatives of 5-amino-2-chloropyrimidine-4-carboxylic acid can be achieved through various routes. One such method involves the ultrasound-mediated one-pot synthesis of thiadiazolo pyrimidine derivatives, which demonstrates an environmentally friendly and rapid approach to synthesizing compounds with potential anticancer activities . Another route is the synthesis of methyl esters of pyrimidine-6-yl amino acids, which serve as precursors for further chemical transformations . Additionally, the synthesis of basic esters of substituted pyrimidine-4-carboxylic acids has been reported, where mucochloric acid is condensed with S-methylisothiouronium sulphate to yield the desired chloropyrimidine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids has led to the formation of cocrystals that exhibit different tautomeric forms of the cation, which is essential for understanding the drug action of these compounds . The crystal structures of these cocrystals have been characterized by single-crystal X-ray diffraction, revealing the presence of various hydrogen bonding patterns and halogen bonds that contribute to the stability of the cocrystals .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-2-chloropyrimidine-4-carboxylic acid derivatives is influenced by the substituents on the pyrimidine ring. For instance, the presence of a cyano group in the 4-position of an imidazole derivative prevents the formation of intramolecular hydrogen bonds, which affects the molecular conformation and, consequently, the chemical reactivity . The fungicidal properties of some pyrimidin-6-yl amino acids and diaminopyrrolopyrimidine-6-carboxylic acids derivatives also highlight the importance of the chemical structure in determining the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2-chloropyrimidine-4-carboxylic acid derivatives are influenced by their molecular structure. The crystallization behavior, including the presence of twinning and disorder, affects the purity and quality of the final crystalline product . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of synthesized compounds are also critical for their development as drugs, as they determine the compound's bioavailability and toxicity . The presence of hydrogen bonds, halogen bonds, and π-π stacking interactions in the crystal structures of these compounds are indicative of their potential for forming stable solid forms, which is important for drug formulation .

科学研究应用

共晶形成与表征

5-氨基-2-氯嘧啶-4-羧酸在与各种羧酸形成共晶中发挥作用。这些共晶的特征在于单晶 X 射线衍射,展示了氢键和分子识别过程在生物和制药应用中的潜力。这一点在 Rajam 等人的工作中很明显。(2018 年),详细介绍了涉及 4-氨基-5-氯-2,6-二甲基嘧啶与不同羧酸的十种共晶的制备和表征 (Rajam、Muthiah、Butcher、Jasinski 和 Wikaira,2018)。

嘧啶衍生物的合成

Grant、Seemann 和 Winthrop(1956 年)的研究描述了 2,5-二取代嘧啶-4-羧酸的 β-二烷基氨基乙酯的合成,包括 5-氨基衍生物。该合成突出了嘧啶衍生物在各种化学反应中的多功能性和在药物化学中的潜在应用 (Grant、Seemann 和 Winthrop,1956)。

简便的合成方法

Blyumin、Neunhoeffer 和 Volovenko(2007 年)开发了一种简便的合成 2-氨基-5-卤代-嘧啶-4-羧酸的方法,展示了这些化合物高效且可扩展合成的潜力。这项研究为合成用于科学研究的各种嘧啶衍生物开辟了途径 (Blyumin、Neunhoeffer 和 Volovenko,2007)。

药物研究

在药物研究领域,5-氨基-2-氯嘧啶-4-羧酸衍生物用于合成具有潜在治疗应用的化合物。Vince 和 Hua(1990 年)合成了一种具有显着抗 HIV 活性的化合物,展示了嘧啶衍生物在抗病毒药物开发中的相关性 (Vince 和 Hua,1990)。

晶体学研究

嘧啶衍生物的晶体学研究,例如 Rajam、Muthiah、Butcher、Jasinski 和 Glidewell(2017 年)进行的研究,提供了对这些化合物的结构方面的见解。了解嘧啶衍生物的晶体形式和氢键模式对于它们在药物设计和开发中的应用至关重要 (Rajam、Muthiah、Butcher、Jasinski 和 Glidewell,2017)。

作用机制

安全和危害

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

While specific future directions for “5-Amino-2-chloropyrimidine-4-carboxylic acid” are not mentioned in the search results, there is ongoing research into the development of new pyrimidines as anti-inflammatory agents . This suggests that “5-Amino-2-chloropyrimidine-4-carboxylic acid” and similar compounds may have potential applications in the treatment of inflammatory conditions.

属性

IUPAC Name |

5-amino-2-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-8-1-2(7)3(9-5)4(10)11/h1H,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZBEXPQXKNNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)

![2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2516299.png)

![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)

![3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone](/img/structure/B2516307.png)

![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)

![1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516318.png)